molecular formula C10H18N2O3 B6235628 tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate CAS No. 2768326-14-1

tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate

Cat. No. B6235628
CAS RN: 2768326-14-1
M. Wt: 214.3
InChI Key:
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Description

Tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate, also known as tert-Butylcarbamic acid N-methyl-2-oxopyrrolidine-3-yl ester, is a type of carbamate compound. Carbamate compounds are widely used in industry, agriculture, and medicine. They are used as insecticides, herbicides, and fungicides, and they can also be used as pharmaceuticals.

Scientific Research Applications

Tert-Butylcarbamic acid N-methyl-2-oxopyrrolidine-3-yl ester has many scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and amines. It has also been used as a catalyst in organic reactions. It has been used in the synthesis of heterocyclic compounds, such as pyrroles and pyrrolidines. Additionally, it has been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal drugs.

Mechanism of Action

Tert-Butylcarbamic acid N-methyl-2-oxopyrrolidine-3-yl ester acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and proteins. It binds to the active sites of these enzymes, preventing them from catalyzing the reactions necessary for the metabolism of these molecules. This inhibition of enzyme activity can lead to a decrease in the levels of glucose and other metabolites in the body.
Biochemical and Physiological Effects
Tert-Butylcarbamic acid N-methyl-2-oxopyrrolidine-3-yl ester has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory properties and has been used to treat inflammatory diseases, such as arthritis and asthma. Additionally, it has been found to have antioxidant properties and has been used to treat oxidative stress. It has also been found to have antifungal and antibacterial properties and has been used to treat infections.

Advantages and Limitations for Lab Experiments

Tert-Butylcarbamic acid N-methyl-2-oxopyrrolidine-3-yl ester has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to synthesize and is cost-effective. Additionally, it has been found to be relatively stable in solutions and can be used in a variety of reactions. However, one of the limitations is that it can be toxic in high concentrations and should be handled with care.

Future Directions

There are many potential future directions for the use of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamaterbamic acid N-methyl-2-oxopyrrolidine-3-yl ester. One potential direction is to explore its use as a drug delivery system. Additionally, it could be used in the synthesis of other compounds, such as peptides and amines. It could also be used in the synthesis of heterocyclic compounds, such as pyrroles and pyrrolidines. Furthermore, it could be used to study the effects of enzyme inhibition on metabolic pathways. Finally, it could be used to explore its potential as an anti-inflammatory and antioxidant agent.

Synthesis Methods

Tert-Butylcarbamic acid N-methyl-2-oxopyrrolidine-3-yl ester is synthesized by the reaction of tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamaterbamic acid methyl ester and 2-oxopyrrolidine-3-yl chloride in the presence of a base such as potassium carbonate. This reaction produces tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamaterbamic acid N-methyl-2-oxopyrrolidine-3-yl ester and potassium chloride. This method has been found to be efficient and cost-effective.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate involves the reaction of tert-butyl N-methylcarbamate with 2-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain the desired compound.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "2-oxopyrrolidine-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "dichloromethane or tetrahydrofuran (THF)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate (1.0 equiv) and 2-oxopyrrolidine-3-carboxylic acid (1.1 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 12-24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Purify the crude product by column chromatography using a suitable eluent such as hexane/ethyl acetate to obtain tert-butyl N-methyl-N-(2-oxopyrrolidin-3-yl)carbamate as a white solid." ] }

CAS RN

2768326-14-1

Molecular Formula

C10H18N2O3

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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